molecular formula C29H30N2O6 B1677663 Phenylbutazone trimethylgallate CAS No. 16006-74-9

Phenylbutazone trimethylgallate

Cat. No.: B1677663
CAS No.: 16006-74-9
M. Wt: 502.6 g/mol
InChI Key: LAVQJQXAUQINRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phenylbutazone trimethylgallate involves several steps, including the synthesis of phenylbutazone and its subsequent modification. One method involves the use of acetonitrile, water, and phosphoric acid in a reverse phase high-performance liquid chromatography (HPLC) setup . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general practices in the pharmaceutical industry involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are standard practices.

Chemical Reactions Analysis

Types of Reactions: Phenylbutazone trimethylgallate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Phenylbutazone trimethylgallate has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound in analytical methods such as HPLC . In biology and medicine, it is studied for its potential anti-inflammatory and analgesic effects . Industrial applications may include its use in the formulation of pharmaceuticals and other products.

Mechanism of Action

The mechanism of action of phenylbutazone trimethylgallate involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduced production of prostaglandins, which are mediators of inflammation. The compound’s effects are primarily due to its ability to reduce inflammation and alleviate pain.

Comparison with Similar Compounds

Similar Compounds: Phenylbutazone trimethylgallate is similar to other NSAIDs, such as oxyphenbutazone and aminopyrine . These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structures and specific applications.

Uniqueness: The uniqueness of this compound lies in its modified structure, which may offer distinct pharmacological properties and potential advantages over other NSAIDs. Its specific applications and effects are subjects of ongoing research.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-5-6-17-23-27(32)30(21-13-9-7-10-14-21)31(22-15-11-8-12-16-22)28(23)37-29(33)20-18-24(34-2)26(36-4)25(19-20)35-3/h7-16,18-19H,5-6,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVQJQXAUQINRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166795
Record name Phenylbutazone trimethylgallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16006-74-9
Record name Benzoic acid, 3,4,5-trimethoxy-, 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16006-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutazone trimethylgallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylbutazone trimethylgallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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